molecular formula C19H16ClN3O3 B11594767 2-[(2-Chlorophenoxy)methyl]-5-[(4-methoxybenzyl)amino]-1,3-oxazole-4-carbonitrile

2-[(2-Chlorophenoxy)methyl]-5-[(4-methoxybenzyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No.: B11594767
M. Wt: 369.8 g/mol
InChI Key: HPRUEAGFSKZOOY-UHFFFAOYSA-N
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Description

2-[(2-Chlorophenoxy)methyl]-5-[(4-methoxybenzyl)amino]-1,3-oxazole-4-carbonitrile is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chlorophenoxy)methyl]-5-[(4-methoxybenzyl)amino]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the oxazole ring, followed by the introduction of the chlorophenoxy and methoxybenzyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis or green chemistry approaches may also be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chlorophenoxy)methyl]-5-[(4-methoxybenzyl)amino]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different oxazole derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Scientific Research Applications

2-[(2-Chlorophenoxy)methyl]-5-[(4-methoxybenzyl)amino]-1,3-oxazole-4-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Chlorophenoxy)methyl]-5-[(4-methoxybenzyl)amino]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies on the molecular pathways involved can provide insights into its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(2-Chlorophenoxy)methyl]-5-[(4-methoxybenzyl)amino]-1,3-oxazole-4-carbonitrile include other oxazole derivatives with different substituents. Examples include:

  • 2-[(2-Chlorophenoxy)methyl]-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile
  • 2-[(2-Bromophenoxy)methyl]-5-[(4-methoxybenzyl)amino]-1,3-oxazole-4-carbonitrile

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H16ClN3O3

Molecular Weight

369.8 g/mol

IUPAC Name

2-[(2-chlorophenoxy)methyl]-5-[(4-methoxyphenyl)methylamino]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C19H16ClN3O3/c1-24-14-8-6-13(7-9-14)11-22-19-16(10-21)23-18(26-19)12-25-17-5-3-2-4-15(17)20/h2-9,22H,11-12H2,1H3

InChI Key

HPRUEAGFSKZOOY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(N=C(O2)COC3=CC=CC=C3Cl)C#N

Origin of Product

United States

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